

# Application of Xylenol Orange in Pharmaceutical Quality Control

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## Compound of Interest

Compound Name: *Xylenol orange*

Cat. No.: B167902

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## Introduction

**Xylenol orange** is a versatile organic reagent, widely employed as a metal indicator in pharmaceutical quality control.[1][2] Its ability to form colored complexes with various metal ions makes it suitable for both titrimetric and spectrophotometric analyses.[3][4] This application note provides detailed protocols for the use of **Xylenol orange** in the quantification of key metal ions found in pharmaceutical formulations, ensuring product quality and compliance with regulatory standards.

**Xylenol orange**, chemically known as 3,3'-bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, functions by changing color upon binding to metal ions.[3] In complexometric titrations, it exhibits a distinct color change at the endpoint, typically from red or pink-violet (metal-complexed) to yellow (free indicator).[1][5][6] This property is exploited in the determination of metals like zinc, bismuth, and lead.[6][7] In spectrophotometry, the intense color of the metal-**Xylenol orange** complex allows for sensitive and accurate quantification of metal ions at low concentrations.[8][9]

## Key Applications in Pharmaceutical Analysis

**Xylenol orange** is utilized for the quality control of various pharmaceutical products, including:

- Dermal Ointments and Dietary Supplements: Determination of zinc content.[8][9]
- Gastrointestinal Drugs: Quantification of bismuth in medications for stomach relief.[7][10][11]

- Vaccines: Although less common and often involving back-titration, principles of complexometric titration are used for determining aluminum content.[12][13][14]

## Application 1: Spectrophotometric Determination of Zinc in Pharmaceutical Products

This method is based on the formation of a stable, colored ternary complex between zinc(II), **Xylenol orange**, and a surfactant such as cetylpyridinium chloride (CPC).[8][15] The presence of the surfactant enhances the sensitivity of the method.[15]

### Quantitative Data Summary

Parameter	Value	Reference
Analyte	Zinc ( $Zn^{2+}$ )	[8][9]
Matrix	Dermal Ointments, Dietary Supplements	[8][9]
Technique	Spectrophotometry	[8][9]
Wavelength ( $\lambda_{max}$ )	560 - 580 nm	[8][9]
pH Range	5.0 - 6.0 (Acetate Buffer)	[8][15]
Linearity Range	0.5 - 20 $\mu\text{g}/\text{mL}$	[8][9]
Molar Absorptivity	$1.1 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[8]
Relative Standard Deviation (RSD)	< 2%	[8]

### Experimental Protocol

#### 1. Reagent Preparation:

- Standard Zinc Solution (100  $\mu\text{g}/\text{mL}$ ): Dissolve an accurately weighed amount of zinc sulfate heptahydrate in distilled water.
- Xylenol Orange** Solution (0.05% w/v): Dissolve 50 mg of **Xylenol orange** in 100 mL of distilled water.

- Cetylpyridinium Chloride Solution ( $1 \times 10^{-3}$  M): Dissolve the required amount of CPC in distilled water.
- Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.

#### 2. Standard Curve Preparation:

- Pipette aliquots of the standard zinc solution (covering the range of 0.5-1.5  $\mu\text{g/mL}$ ) into a series of 10 mL volumetric flasks.<sup>[9]</sup>
- To each flask, add 1 mL of acetate buffer (pH 5.5), 1 mL of **Xylenol orange** solution, and 1 mL of CPC solution.
- Dilute to the mark with distilled water and mix well.
- Measure the absorbance of each solution at 560 nm against a reagent blank.<sup>[9]</sup>
- Plot a calibration curve of absorbance versus concentration.

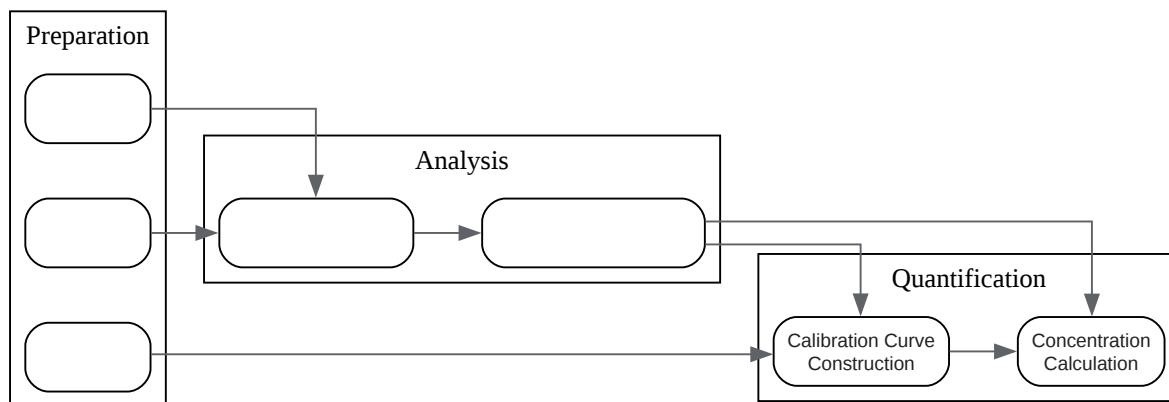
#### 3. Sample Preparation (e.g., for a dietary supplement tablet):

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of zinc and dissolve it in a suitable solvent, which may require acid digestion for complete dissolution.
- Filter the solution if necessary and dilute it with distilled water to a known volume to bring the zinc concentration within the linear range of the assay.

#### 4. Sample Analysis:

- Take an appropriate aliquot of the prepared sample solution and transfer it to a 10 mL volumetric flask.
- Follow the same procedure as for the standard curve preparation (addition of buffer, **Xylenol orange**, and CPC).
- Measure the absorbance of the sample solution at 560 nm.
- Determine the concentration of zinc in the sample from the calibration curve.

## Experimental Workflow Diagram



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Caption: Workflow for spectrophotometric determination of zinc.

## Application 2: Complexometric Titration of Bismuth in Gastrointestinal Drugs

This method involves the direct titration of bismuth(III) ions with a standard solution of ethylenediaminetetraacetic acid (EDTA) using **Xylenol orange** as the indicator.<sup>[7]</sup> The endpoint is marked by a sharp color change from the pink-violet of the Bi-**Xylenol orange** complex to the yellow of the free indicator.<sup>[6]</sup>

## Quantitative Data Summary

Parameter	Value	Reference
Analyte	Bismuth (Bi <sup>3+</sup> )	[7]
Matrix	Stomach Relief Caplets and Liquids	[7]
Technique	Complexometric Titration	[1][7]
Titrant	Disodium Eddate (EDTA) (0.05 mol/L)	
Indicator	Xylenol Orange	[6][7]
pH Range	Acidic (pH < 6)	[3]
Endpoint Color Change	Pink-Violet to Yellow	[6]

## Experimental Protocol

### 1. Reagent Preparation:

- Standard Disodium Eddate (EDTA) Solution (0.05 M): Prepare by dissolving a known weight of primary standard grade disodium eddate in distilled water.
- **Xylenol Orange** Indicator Mixture: Prepare a 0.1% to 0.5% solution of **Xylenol orange** in water or as a ground mixture with an inert salt like potassium nitrate.[3][6]
- Nitric Acid (concentrated): For sample dissolution.
- Methenamine (Hexamethylenetetramine): For pH adjustment.[6]

### 2. Sample Preparation (e.g., for Bismuth Subsalicylate liquid):

- Accurately measure a volume of the liquid formulation expected to contain a titratable amount of bismuth.
- Add concentrated nitric acid and heat gently to dissolve the bismuth salt and destroy organic matter.
- Cool the solution and dilute with distilled water.

### 3. Titration Procedure:

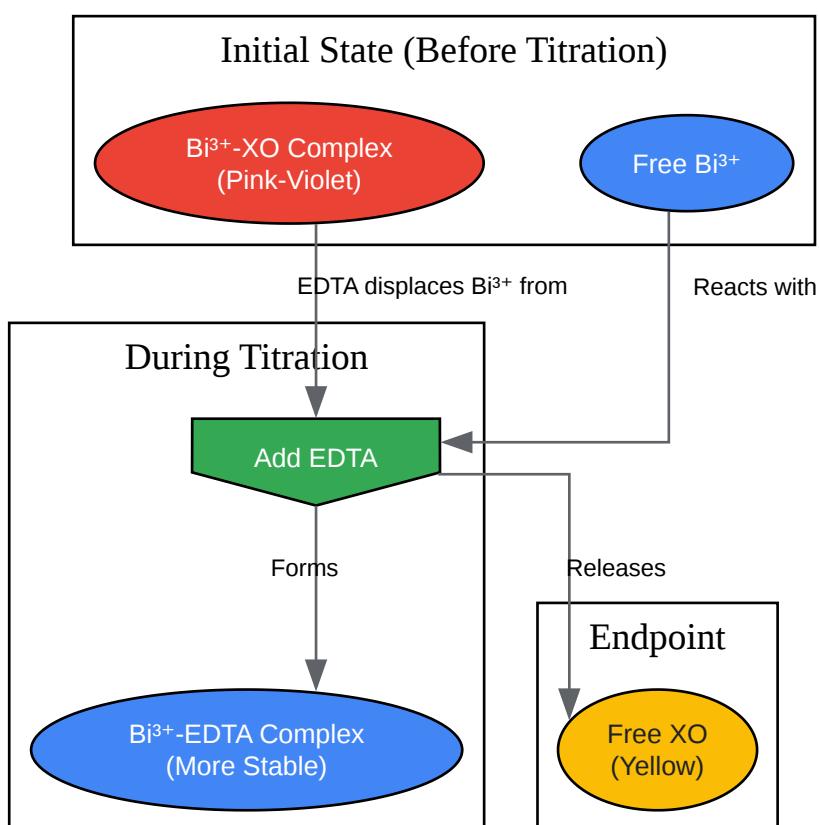
- To the prepared sample solution, add about 50 mg of the **Xylenol orange** indicator mixture. [6]

- Add sufficient methenamine (approximately 5 g) to adjust the pH, indicated by the solution turning red or pink-violet.[6]
- Titrate the solution with the standardized 0.05 M EDTA solution.
- The endpoint is reached when the color changes sharply from deep violet to a clear yellow. [6]
- Record the volume of EDTA used.

#### 4. Calculation:

- Calculate the amount of bismuth in the sample using the stoichiometry of the  $\text{Bi}^{3+}$ -EDTA reaction (1:1 molar ratio).
- Each mL of 0.05 M disodium edetate is equivalent to 10.45 mg of Bi.[6]

## Titration Principle Diagram



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Caption: Principle of complexometric titration with **Xylenol Orange**.

## Conclusion

**Xylenol orange** remains a valuable and cost-effective reagent in pharmaceutical quality control. The spectrophotometric and complexometric titration methods described provide simple, rapid, and reliable means for the determination of metal ions in various pharmaceutical dosage forms. Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and precision of these analytical procedures.[16][17][18]

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